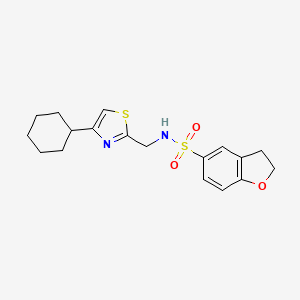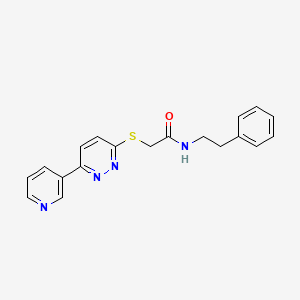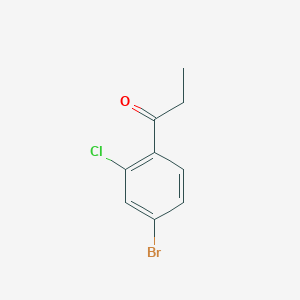
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one hydrochloride" is a derivative of piperazine, which is a class of organic compounds that have been extensively studied for their potential pharmacological properties. Piperazine derivatives are known for their versatility in medicinal chemistry, as they can be modified to produce compounds with a wide range of biological activities.
Synthesis Analysis
The synthesis of piperazine derivatives often involves the reaction of piperazine with various reagents to introduce different functional groups. In the case of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines, the synthesis is achieved by reacting 1-methyl piperazine with corresponding alkoxyphenyl isothiocyanates in an ethereal solution, followed by the formation of hydrochlorides by passing hydrogen chloride into the solution of corresponding bases . Although the specific synthesis of "1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one hydrochloride" is not detailed in the provided papers, similar synthetic methods could be applied.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. X-ray diffraction studies have been used to determine the crystal structures of related compounds, providing insights into their conformation and the influence of substituents on the piperazine ring . The geometry of the substituents at the N atoms of the piperazine ring can significantly affect the compound's pharmacological properties.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, depending on the functional groups attached to the piperazine core. The reactivity of these compounds can be exploited to synthesize a wide array of derivatives with potential biological activities. For instance, the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives involves a four-component cyclocondensation, which is a type of reaction that could be relevant for the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperazine ring. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. The hydrochloride form of these compounds, as mentioned in the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, suggests improved water solubility, which is beneficial for drug formulation .
Wissenschaftliche Forschungsanwendungen
Antidepressant and Antianxiety Activities
A novel series of derivatives related to piperazine compounds have been synthesized and evaluated for their antidepressant and antianxiety activities. The compounds demonstrated significant effects in Porsolt’s behavioral despair (forced swimming) test and the plus maze method, indicating potential applications in the study of depression and anxiety disorders (Kumar et al., 2017).
ACAT Inhibitor for Disease Treatment
Research has identified a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showing significant selectivity and improved pharmacokinetic properties. This compound's design and evaluation suggest its potential utility in treating diseases involving ACAT-1 overexpression, highlighting the compound's relevance in drug discovery and development (Shibuya et al., 2018).
Anti-inflammatory Activity
Compounds incorporating piperazine and imidazole moieties have been synthesized and tested for their anti-inflammatory activities. Evaluation through in-vitro and in-vivo models, such as the carrageenin-induced rat paw oedema model, demonstrated moderate to significant anti-inflammatory effects, indicating the potential for these compounds in developing new anti-inflammatory agents (Ahmed et al., 2017).
Antimicrobial and Cytotoxic Activities
Several synthesized piperazine derivatives have been characterized and assessed for their antimicrobial and cytotoxic activities. This research provides a basis for the development of new compounds with potential applications in combating microbial infections and cancer (Rajkumar et al., 2014).
Anticancer Activity
The synthesis and evaluation of imidazole derivatives for their anticancer activities have revealed significant inhibitory effects on various cancer cell lines. These findings underscore the relevance of structurally related compounds in cancer research and the potential for developing new therapeutic agents (Al-Soud et al., 2021).
Eigenschaften
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS.ClH/c1-19-9-8-18-17(19)21-12-10-20(11-13-21)16(22)7-14-23-15-5-3-2-4-6-15;/h2-6,8-9H,7,10-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLPUTMOPLXQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)CCSC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2546806.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2546807.png)

![methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate](/img/structure/B2546812.png)

![2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2546817.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2546818.png)
![2-Chloro-N-[1-(1,2-thiazol-5-yl)ethyl]propanamide](/img/structure/B2546821.png)

![5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2546823.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2546824.png)


